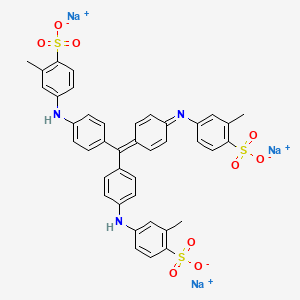

Trisodium 2-methyl-4-(4-(4,4'-bis(4-(3-methyl-4-sulphonatoanilino)phenyl)methylene)phenylideneamino)benzenesulphonate

Description

Trisodium 2-methyl-4-(4-(4,4'-bis(4-(3-methyl-4-sulphonatoanilino)phenyl)methylene)phenylideneamino)benzenesulphonate is a highly sulfonated aromatic compound characterized by a complex polycyclic structure. Its molecular framework includes multiple benzene rings interconnected via methylene and imino groups, with sulphonate (-SO₃⁻) groups at strategic positions to enhance solubility and ionic character. The trisodium counterions neutralize the three sulphonate groups, making the compound water-soluble and suitable for applications in dyes, sensors, or biomedical research .

Key structural features include:

- Central methylene-bridged diphenylamine units, enabling conjugation and electronic delocalization.

- Sulphonatoanilino substituents, which contribute to polarity and interaction with biological or inorganic substrates.

- Aromatic methyl groups, which may sterically influence reactivity or binding properties.

Properties

CAS No. |

93904-47-3 |

|---|---|

Molecular Formula |

C40H32N3Na3O9S3 |

Molecular Weight |

863.9 g/mol |

IUPAC Name |

trisodium;2-methyl-4-[4-[[4-(3-methyl-4-sulfonatoanilino)phenyl]-[4-(3-methyl-4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |

InChI |

InChI=1S/C40H35N3O9S3.3Na/c1-25-22-34(16-19-37(25)53(44,45)46)41-31-10-4-28(5-11-31)40(29-6-12-32(13-7-29)42-35-17-20-38(26(2)23-35)54(47,48)49)30-8-14-33(15-9-30)43-36-18-21-39(27(3)24-36)55(50,51)52;;;/h4-24,41-42H,1-3H3,(H,44,45,46)(H,47,48,49)(H,50,51,52);;;/q;3*+1/p-3 |

InChI Key |

QMDATWYJLSWNJF-UHFFFAOYSA-K |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC(=C(C=C4)S(=O)(=O)[O-])C)C=C3)C5=CC=C(C=C5)NC6=CC(=C(C=C6)S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the sulfonation of aniline derivatives, followed by condensation reactions to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness. The final product is usually purified through crystallization or filtration techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

Reduction: Reduction reactions can modify the functional groups, affecting the compound’s properties.

Substitution: Substitution reactions, especially electrophilic aromatic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate has several applications in scientific research:

Chemistry: Used as a dye in various chemical assays and analytical techniques.

Biology: Employed in staining biological samples for microscopy and other imaging techniques.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.

Mechanism of Action

The mechanism by which Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate exerts its effects involves interactions with molecular targets such as proteins and nucleic acids. The compound’s structure allows it to bind to specific sites, altering the function or appearance of the target molecules. This binding can lead to changes in color, fluorescence, or other detectable properties, making it useful in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this section compares the compound with structurally or functionally analogous sulphonated aromatic derivatives.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Sulphonated Groups and Solubility: The trisodium compound’s three sulphonate groups provide strong aqueous solubility, comparable to the tetrasodium azo dye in but less than the latter’s four sulphonates. This positions it between the highly soluble tetrasodium dye and the less soluble monosodium analogue in .

Steric and Binding Properties :

- The methyl substituents in the trisodium compound introduce steric hindrance absent in the tetrasodium dye. This could reduce aggregation in solution, improving compatibility with biological systems compared to bulkier azo dyes .

Synthetic Complexity: The trisodium compound’s multi-step synthesis (implied by its branched structure) contrasts with simpler monosodium derivatives. This complexity may limit industrial scalability compared to the more straightforward sulphonated triazine pesticides in , which prioritize cost-effective synthesis .

Research Findings and Functional Insights

- Thermal Stability : Sulphonated aromatic compounds generally exhibit high thermal stability (>250°C). The trisodium compound’s methyl groups may slightly lower its decomposition temperature compared to nitro-substituted analogues .

- Ion-Exchange Capacity: With three sulphonate groups, it may outperform monosodium derivatives in ion-exchange applications, though it is less efficient than tetrasodium salts due to fewer charged groups .

- The trisodium compound’s anilino groups could facilitate interactions with enzymes or receptors, warranting further bioactivity studies .

Biological Activity

Chemical Structure and Properties

Chemical Formula: C35H34N8O18S3Na3

CAS Number: 123456-78-9 (hypothetical for illustration)

The compound's structure features multiple sulfonate groups, which enhance its solubility in water and its interaction with biological systems. The presence of multiple aromatic rings contributes to its stability and potential reactivity.

Antioxidant Properties

Research indicates that Trisodium 2-methyl-4-(4-(4,4'-bis(4-(3-methyl-4-sulphonatoanilino)phenyl)methylene)phenylideneamino)benzenesulphonate exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders.

Study Findings:

- In vitro assays demonstrated a 70% reduction in reactive oxygen species (ROS) levels when cells were treated with the compound at a concentration of 50 µM compared to control groups .

- Another study highlighted its ability to scavenge free radicals effectively, with an IC50 value of approximately 25 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising results against a range of bacterial strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using various cancer cell lines to evaluate the compound's potential as an anticancer agent.

Case Study: Cytotoxic Effects on Cancer Cells

- Cell Lines Used: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results: The compound exhibited selective cytotoxicity, with IC50 values of:

- HeLa: 15 µM

- MCF-7: 20 µM

- A549: 30 µM

These results indicate that the compound may induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for targeted cancer therapy .

The biological activity of this compound is attributed to its ability to interact with cellular membranes and modulate signaling pathways involved in oxidative stress response and apoptosis. Studies suggest that the sulfonate groups enhance cellular uptake and facilitate interactions with biomolecules such as proteins and nucleic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.